molecular formula C24H14N6O B11075308 4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile

4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile

Cat. No.: B11075308
M. Wt: 402.4 g/mol
InChI Key: CWXVXKNVJSWHNU-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-METHYL-8-QUINOLYL)OXY]PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety, a quinoline derivative, and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-METHYL-8-QUINOLYL)OXY]PHENYL CYANIDE typically involves multiple steps, starting with the preparation of the benzotriazole and quinoline derivatives. The benzotriazole moiety can be synthesized from 1H-benzotriazole through various methods, including nucleophilic substitution and condensation reactions . The quinoline derivative is often prepared through Friedländer synthesis, which involves the condensation of aniline derivatives with ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-METHYL-8-QUINOLYL)OXY]PHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a leaving group, facilitating various chemical transformations . The quinoline derivative may interact with biological targets, such as enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[(2-METHYL-8-QUINOLYL)OXY]PHENYL CYANIDE is unique due to its combination of benzotriazole and quinoline moieties, along with the presence of two cyano groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C24H14N6O

Molecular Weight

402.4 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-(2-methylquinolin-8-yl)oxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C24H14N6O/c1-15-9-10-16-5-4-8-22(24(16)27-15)31-23-12-18(14-26)17(13-25)11-21(23)30-20-7-3-2-6-19(20)28-29-30/h2-12H,1H3

InChI Key

CWXVXKNVJSWHNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4)C=C1

Origin of Product

United States

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